1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640962-15-6
Cat. No.: VC11848125
Molecular Formula: C15H20F3N5O
Molecular Weight: 343.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-15-6 |
|---|---|
| Molecular Formula | C15H20F3N5O |
| Molecular Weight | 343.35 g/mol |
| IUPAC Name | 1-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-11-19-12)22-7-5-21(6-8-22)10-14(24)23-3-1-2-4-23/h9,11H,1-8,10H2 |
| Standard InChI Key | JCNAIXATDZWHMA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
| Canonical SMILES | C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
The compound comprises three distinct regions:
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Pyrrolidine moiety: A five-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.
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Ethanone bridge: A ketone group linking pyrrolidine to the piperazine ring.
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Piperazine-pyrimidine system: A six-membered piperazine ring connected to a 6-(trifluoromethyl)pyrimidin-4-yl group, which introduces electron-withdrawing characteristics and metabolic stability .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀F₃N₅O | |
| Molecular Weight | 343.35 g/mol | |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 4 |
The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability, while the piperazine ring offers sites for hydrogen bonding .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:
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Piperazine Intermediate: Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) yields 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine .
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Ethanone Bridge Formation: Coupling the piperazine intermediate with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one via SN2 displacement .
Example Protocol:
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Step 1: 4-Chloro-6-(trifluoromethyl)pyrimidine (1 eq) and piperazine (2 eq) in acetonitrile, refluxed at 80°C for 12 hours. Yield: ~81% .
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Step 2: Intermediate product (1 eq) reacted with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (1.2 eq) in DMF at 100°C for 6 hours. Yield: ~65% .
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) for isolation .
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Spectroscopy:
Biological Activity and Applications
Comparative Analysis
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Analogous Piperazine Derivative | CXCR3 | 12.4 | |
| Trifluoromethyl Pyrimidine | JAK2 Kinase | 8.7 |
The trifluoromethyl group in the pyrimidine ring enhances binding affinity through hydrophobic interactions and electron-withdrawing effects .
Stability and Degradation
Hydrolytic Stability
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pH Sensitivity: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to ketone susceptibility to nucleophilic attack .
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Degradation Products: Pyrrolidine and 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine detected via LC-MS .
Industrial and Research Applications
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